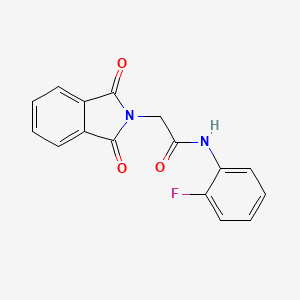

2-(1,3-dioxoisoindol-2-yl)-N-(2-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-(2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O3/c17-12-7-3-4-8-13(12)18-14(20)9-19-15(21)10-5-1-2-6-11(10)16(19)22/h1-8H,9H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBMTSUDKRFZND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindol-2-yl)-N-(2-fluorophenyl)acetamide typically involves the reaction of phthalic anhydride with 2-fluoroaniline to form the intermediate this compound. This reaction is usually carried out in the presence of a suitable solvent, such as acetic acid, under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxoisoindol-2-yl)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydroxide or other bases can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-(1,3-Dioxoisoindol-2-yl)-N-(2-fluorophenyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

Key structural variations among analogues include substituents on the phenyl ring (e.g., fluorine, chlorine, morpholine) and modifications to the acetamide/phthalimide backbone. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Fluorine vs.

- Morpholine Sulfonyl Group : The morpholine-sulfonyl substituent in CAS 611193-45-4 introduces polar interactions, likely enhancing aqueous solubility .

- Unsubstituted Phenyl : The absence of substituents in CAS 2017-94-9 reduces metabolic stability but may increase reactivity in electrophilic environments .

Crystallographic and Conformational Insights

- Target Compound: No direct crystallographic data are available. However, analogues like 2-(2-fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide () exhibit monoclinic (P21/c) crystal packing with intermolecular N–H⋯N hydrogen bonds stabilizing the structure .

- 2,6-Dichlorophenyl Analogue : Twisted conformation between the dichlorophenyl and thiazol rings (79.7° dihedral angle) highlights steric effects of bulky substituents .

Q & A

Q. Q1. What are the recommended synthetic routes for 2-(1,3-dioxoisoindol-2-yl)-N-(2-fluorophenyl)acetamide, and how can purity be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the isoindole-1,3-dione (phthalimide) core followed by amidation with 2-fluoroaniline. Key steps include:

- Coupling Reactions : Use of coupling agents like EDCl/HOBt for amide bond formation between the phthalimide derivative and 2-fluorophenylamine under inert conditions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency, while reflux in toluene may improve yields for intermediate steps .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for achieving >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic Physicochemical Characterization

Q. Q2. Which analytical techniques are essential for confirming the structure and stability of this compound?

- Spectroscopy :

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.1–7.4 ppm; phthalimide carbonyls at δ 167–170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (theoretical ~310.3 g/mol) and detect fragmentation patterns .

- Thermodynamic Data : Differential scanning calorimetry (DSC) to determine melting point (estimated 180–190°C based on analogous phthalimide derivatives) .

Basic Biological Screening

Q. Q3. What methodological approaches are used to evaluate the biological activity of this compound?

- In Vitro Assays :

- Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Compare with cisplatin controls .

- Antimicrobial Screening : Broth microdilution for MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Target Binding : Molecular docking (AutoDock Vina) to predict interactions with enzymes like HDACs or kinases, guided by structural analogs .

Advanced Mechanistic Studies

Q. Q4. How can reaction mechanisms for nucleophilic substitution at the phthalimide carbonyl be elucidated?

- Kinetic Studies : Monitor reaction progress via in situ FT-IR to track carbonyl disappearance (1,740 cm⁻¹ peak). Use pseudo-first-order kinetics under varying temperatures to calculate activation energy .

- Computational Modeling : DFT calculations (Gaussian 09) to map transition states and identify rate-determining steps (e.g., nucleophilic attack vs. leaving group departure) .

Advanced Structure-Activity Relationship (SAR) Analysis

Q. Q5. What strategies optimize bioactivity by modifying the fluorophenyl or phthalimide moieties?

- Substituent Effects :

- Introduce electron-withdrawing groups (e.g., -NO₂) on the phthalimide ring to enhance electrophilicity and cytotoxicity .

- Replace 2-fluorophenyl with 2,4-difluorophenyl to improve lipid solubility (logP ~2.5 vs. ~2.1) and blood-brain barrier penetration .

- Data-Driven SAR : Use multivariate analysis (PCA or PLS) to correlate structural descriptors (Hammett σ, molar refractivity) with bioactivity .

Advanced Data Contradiction Resolution

Q. Q6. How can discrepancies in solubility or bioactivity data across studies be addressed?

- Solubility Conflicts :

- Bioactivity Variability :

- Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize inter-lab differences .

- Validate target engagement using CRISPR knockouts or isoform-specific inhibitors .

Advanced Computational Modeling

Q. Q7. How can molecular dynamics (MD) simulations predict binding modes with biological targets?

- Protocol :

- Prepare protein structures (PDB: e.g., HDAC2) via homology modeling if crystallographic data is unavailable.

- Run 100-ns MD simulations (GROMACS) to assess stability of ligand-protein complexes. Monitor RMSD (<2.0 Å) and hydrogen bonds (e.g., between acetamide carbonyl and Lys101) .

- Free Energy Calculations : Use MM-PBSA to estimate binding affinities (ΔG ~-8 kcal/mol for potent analogs) .

Advanced Stability and Degradation Pathways

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.